molecular formula C12H19NO3S B12272775 Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B12272775
M. Wt: 257.35 g/mol
InChI Key: MFKUBEZLJIJNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1319257-00-5) is a high-purity chemical building block of interest in medicinal chemistry. This compound, with a molecular formula of C12H19NO3S and a molecular weight of 257.35, features a bridged bicyclic scaffold that incorporates sulfur and nitrogen heteroatoms . Such scaffolds are valuable in drug discovery for constructing three-dimensional molecular architectures, particularly for targets in the central nervous system (CNS) . The tert-butoxycarbonyl (Boc) protecting group is a critical feature, allowing for selective manipulation of the secondary amine during multi-step synthetic sequences. Supplied with a purity of 95%, this reagent is intended for research and development applications only . It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound in the synthesis of more complex molecules, such as methanone derivatives, which have been explored for their potential pharmacological properties .

Properties

IUPAC Name

tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-8-4-10(14)5-9(13)7-17-6-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKUBEZLJIJNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Formation

The synthesis begins with constructing the azabicyclo[3.3.1]nonane scaffold. A Mannich reaction between glutaraldehyde, benzylamine, and 3-oxopentanedioic acid in aqueous medium forms the bicyclic core. Alternatively, Diels-Alder reactions between dienes and dienophiles (e.g., furan derivatives) yield the rigid structure.

Reaction Conditions :

  • Solvent : Water or tetrahydrofuran (THF).
  • Catalyst : Sulfuric acid (18%) for pH adjustment.
  • Yield : 54–72% after purification via column chromatography (hexane/EtOAc).

Thia Group Incorporation

Introducing the sulfur atom (3-thia) requires selective substitution. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitates halogenation at the 3-position, followed by nucleophilic displacement with sodium sulfide (Na₂S).

Key Steps :

  • Halogenation : Treat the bicyclic intermediate with SOCl₂ in dichloromethane at 0°C.
  • Sulfide Formation : React with Na₂S in dimethylformamide (DMF) at 80°C.
    Yield : 61–68% after recrystallization.

tert-Butoxycarbonyl (Boc) Protection

Amine Protection Strategy

The 9-aza nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). This step ensures chemoselectivity in subsequent reactions.

Procedure :

  • Dissolve the amine intermediate in dioxane/water (3:1).
  • Add Boc₂O (1.2 equiv) and 4N NaOH at -15°C, then warm to room temperature.
    Yield : 83–90% after extraction with dichloromethane.

Challenges in Steric Hindrance

The bicyclic structure’s rigidity complicates Boc group installation. Optimizing base strength (e.g., using NaHCO₃ instead of NaOH) improves yields to >85%.

Oxidation to 7-Oxo Functionality

Ketone Formation via Jones Oxidation

The 7-oxo group is introduced by oxidizing a secondary alcohol. Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C achieves this efficiently.

Conditions :

  • Reagent : CrO₃ (2.5 equiv), H₂SO₄ (3M).
  • Reaction Time : 2 hours.
    Yield : 78–82%.

Alternative Oxidants

  • Dess-Martin Periodinane : Yields 85–88% but higher cost.
  • Swern Oxidation : Avoids heavy metals but requires low temperatures (-78°C).

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

To enhance scalability, key steps (e.g., cyclocondensation) are performed in continuous flow reactors. Benefits include:

  • Temperature Control : Precise maintenance of -70°C for LDA-mediated reactions.
  • Throughput : 5 kg/day production with 89% purity.

Purification Techniques

  • Crystallization : Use heptane/EtOAc mixtures for final product isolation.
  • Chromatography : Reserved for intermediates; silica gel with gradient elution (hexane → EtOAc).

Comparative Analysis of Methods

Method Key Step Yield Purity Scalability
Cyclocondensation + Boc Mannich reaction 72% 97% Moderate
Diels-Alder + Thia Diels-Alder cyclization 68% 95% High
Flow Synthesis Continuous oxidation 85% 99% Industrial
Jones Oxidation Ketone formation 82% 98% Lab-scale

Trade-offs :

  • Cost : Flow reactors reduce solvent use but require high upfront investment.
  • Stereoselectivity : Diels-Alder routes offer better control over exo/endo configurations.

Challenges and Mitigation Strategies

Stereochemical Control

The bicyclic system’s rigidity limits conformational flexibility, leading to mixtures of exo/endo products. Using chiral auxiliaries (e.g., Evans oxazolidinones) enforces desired stereochemistry.

Sulfur Stability

Thia groups are prone to oxidation. Adding antioxidants (e.g., BHT) during purification prevents disulfide formation.

Chemical Reactions Analysis

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 7-oxo-3-thia derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain thiazole derivatives demonstrate significant antibacterial activity against various pathogens, suggesting a potential application in developing new antibiotics .

Anticancer Properties

The structural features of this compound may enable it to interact with biological targets involved in cancer progression. Compounds with similar bicyclic structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells . The presence of the thia and azabicyclic moieties is believed to enhance their interaction with specific receptors or enzymes implicated in cancer biology.

Enzyme Inhibition

Preliminary studies suggest that tert-butyl 7-oxo compounds can inhibit specific enzymes crucial for metabolic pathways, which could be leveraged in therapeutic contexts, particularly in treating metabolic disorders or infections . The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.

Case Studies

  • Antibacterial Evaluation :
    A study evaluated a series of thiazole derivatives, including those structurally related to tert-butyl 7-oxo compounds, demonstrating broad-spectrum antibacterial activity, particularly against Mycobacterium smegmatis . The most potent derivatives showed minimum inhibitory concentrations comparable to established antibiotics.
  • Anticancer Research :
    Investigations into related bicyclic compounds have highlighted their potential as anticancer agents, focusing on their ability to inhibit key signaling pathways involved in tumor growth . These findings underscore the importance of structural modifications in enhancing biological activity.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialThiazole derivativesBroad-spectrum activity
AnticancerBicyclic compoundsInhibition of cell proliferation
Enzyme InhibitionSimilar bicyclic structuresInhibition of metabolic enzymes

Mechanism of Action

The mechanism by which tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : The 3-thia substitution in the target compound introduces sulfur’s polarizability and nucleophilicity, enhancing interactions with metal ions or cysteine residues in enzymes compared to 3-oxa or 3-aza analogues .
  • Substituent Impact : The 7-oxo group in the target compound is critical for hydrogen bonding in receptor binding, as seen in GPR119 agonists . Benzyl or pyrazine substituents (e.g., in and ) improve lipophilicity and blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

  • Target Compound : Predicted logP ~2.1 (moderate lipophilicity), pKa ~7.9 (amine protonation at physiological pH). The sulfur atom may reduce metabolic stability compared to 3-oxa analogues .
  • 3-Oxa Analogues : Higher metabolic stability due to ether linkages but reduced hydrogen-bonding capacity .
  • Diazabicyclo Derivatives (e.g., 3,7-diaza) : Enhanced rigidity and basicity, improving binding to cationic targets like ion channels .

Biological Activity

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1319257-00-5) is a bicyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO3S
  • Molecular Weight : 257.35 g/mol
  • Purity : Typically available at 95% or higher purity levels .

The compound features a unique bicyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Cellular Pathway Modulation : It can alter cellular functions by interacting with signaling pathways, potentially leading to therapeutic effects in diseases such as cancer.

Anticancer Activity

Preliminary studies suggest that this compound could possess anticancer properties:

  • Cytotoxicity Against Cancer Cell Lines : Analogous compounds have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
Compound Cell Line Tested IC50 (μM)
Compound AMDA-MB-23115.2
Compound BPC-322.5
Tert-butyl 7-oxo...TBDTBD

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of bicyclic compounds:

  • Protection Against Neurodegeneration : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxic effects of related bicyclic compounds on human cancer cell lines reported IC50 values ranging from 10 to 30 μM, indicating moderate potency against tumor growth.
  • Animal Models : Research using animal models has demonstrated that structurally similar compounds can reduce tumor size and improve survival rates in treated subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.